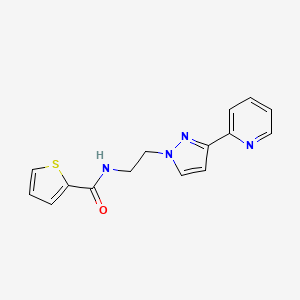

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Descripción

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a pyridin-2-yl group, linked via an ethyl chain to a thiophene-2-carboxamide moiety. This structure combines pharmacologically relevant motifs: pyrazole rings are known for their role in kinase inhibition and metabolic stability, while thiophene carboxamides contribute to electronic diversity and binding affinity in medicinal chemistry .

Propiedades

IUPAC Name |

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c20-15(14-5-3-11-21-14)17-8-10-19-9-6-13(18-19)12-4-1-2-7-16-12/h1-7,9,11H,8,10H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUDBSPNZRCYRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Mode of Action

It’s known that the compound interacts with its targets, leading to changes at the molecular level. The specific interactions and resulting changes would depend on the nature of the target.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways.

Actividad Biológica

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a novel compound that has garnered attention for its diverse biological activities. This article aims to explore its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The synthesis of this compound generally involves the reaction of thiophene derivatives with pyridine and pyrazole moieties. The typical synthetic route may include:

- Reagents : Utilizing α-bromoketones and 2-aminopyridine.

- Conditions : Reactions are often conducted in solvents like toluene, employing iodine and tert-butyl hydroperoxide (TBHP) as oxidizing agents to facilitate C–C bond formation.

This compound features a unique structure combining both pyridine and pyrazole rings, which enhances its interaction with various biological targets.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial and fungal strains. In vitro studies have shown:

- Bacterial Inhibition : Effective against Escherichia coli, Staphylococcus aureus, and other Gram-positive and Gram-negative bacteria.

- Fungal Activity : Demonstrated inhibition against strains such as Candida albicans and Aspergillus niger.

The minimum inhibitory concentrations (MICs) for these pathogens indicate potent activity, suggesting its potential as a lead compound in antibiotic development .

Antioxidant Activity

The compound also displays notable antioxidant properties. In assays such as DPPH radical scavenging, it has been shown to effectively neutralize free radicals, thereby mitigating oxidative stress. This property is crucial in preventing cellular damage associated with various diseases .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory activity, showing promising results in inhibiting cyclooxygenase (COX) enzymes. The following findings were noted:

- COX Inhibition : Compounds similar to this one have demonstrated selective inhibition of COX-2, with IC50 values indicating significant potency compared to standard anti-inflammatory drugs like diclofenac .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Binding : The dual-ring structure allows for effective binding to enzyme active sites, modulating their activity.

- Receptor Interaction : It may also engage with receptors involved in inflammatory pathways or microbial resistance mechanisms.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented in the table below.

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| N-(pyridin-2-yl)amides | Antimicrobial | Similar ring structure but lacks thiophene |

| Imidazo[1,2-a]pyridines | Anti-inflammatory | Different heterocyclic structure |

| Pyrazolyl-thiazole derivatives | Antioxidant, antimicrobial | Shares some structural characteristics |

This table highlights the distinct properties of this compound compared to other compounds within the same class.

Case Studies

Recent studies have provided insights into the practical applications of this compound:

- In Vivo Studies : Animal models have shown that administration of the compound leads to reduced inflammation markers and improved recovery from bacterial infections.

- Clinical Relevance : The potential use as a therapeutic agent in treating infections resistant to conventional antibiotics is being investigated, with preliminary results showing promise in enhancing treatment efficacy .

Comparación Con Compuestos Similares

Pyrazole Substituents

- The target compound’s pyridin-2-yl group on the pyrazole (vs. methylpyrazole in ) may enhance π-π stacking with aromatic residues in enzyme active sites.

Linker and Core Modifications

- The ethyl linker in the target compound contrasts with the pyridylmethyl group in , which introduces rigidity. Rigid linkers may restrict binding conformations, while flexible ethyl spacers (as in the target) allow adaptive docking .

- Replacement of thiophene with benzo[b]thiophene in extends conjugation, likely enhancing UV absorbance and altering electronic properties for optoelectronic or sensor applications.

Heterocyclic Variations

- Substitution of pyrazole with pyridazinone in introduces a ketone group, enabling hydrogen bonding but reducing metabolic stability due to oxidative susceptibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.